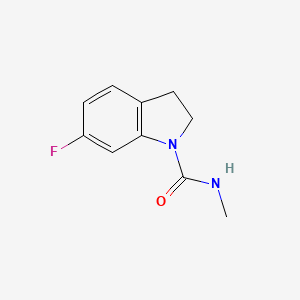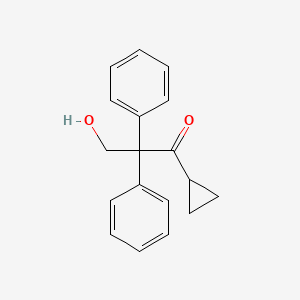![molecular formula C16H22S B14381369 {[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene CAS No. 88218-61-5](/img/structure/B14381369.png)
{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene is a chemical compound known for its unique structure and properties It consists of a benzene ring attached to a sulfanyl group, which is further connected to a cyclohexyl group with dimethyl and methylidene substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene typically involves multiple steps. One common method starts with the preparation of the cyclohexyl derivative, followed by the introduction of the sulfanyl group and finally the attachment of the benzene ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction pathway and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzene derivatives with different functional groups.
Applications De Recherche Scientifique
{[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is utilized in the development of advanced materials, such as polymers and nanocomposites, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which {[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene exerts its effects involves interactions with specific molecular targets. The sulfanyl group can form bonds with various biological molecules, influencing pathways related to cellular signaling and metabolism. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: Known for its use in malonic ester synthesis, it shares some structural similarities with {[(2,2-Dimethyl-6-methylidenecyclohexyl)methyl]sulfanyl}benzene.
Thioglycolic acid: Contains a sulfanyl group and is used in various chemical reactions, making it a relevant comparison.
Benzyl chloroformate: Another compound with a benzene ring and functional groups that participate in similar types of reactions.
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows for a diverse range of chemical reactions and applications, making it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
88218-61-5 |
|---|---|
Formule moléculaire |
C16H22S |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
(2,2-dimethyl-6-methylidenecyclohexyl)methylsulfanylbenzene |
InChI |
InChI=1S/C16H22S/c1-13-8-7-11-16(2,3)15(13)12-17-14-9-5-4-6-10-14/h4-6,9-10,15H,1,7-8,11-12H2,2-3H3 |
Clé InChI |
PQRLXDJLAKNANH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(=C)C1CSC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


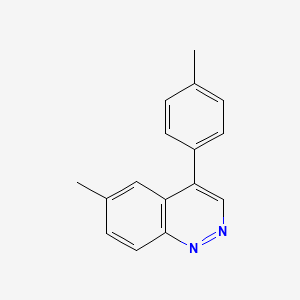

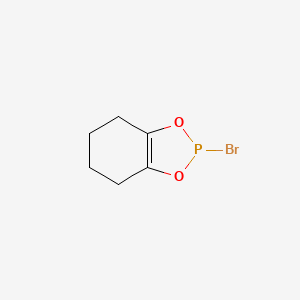
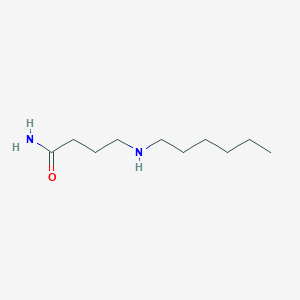
oxophosphanium](/img/structure/B14381320.png)
![6,6',7,7'-Tetraethoxy-3,3'-dimethyl[2,2'-binaphthalene]-1,1',4,4'-tetrone](/img/structure/B14381331.png)

![4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]-2-methylbenzene-1-sulfonamide](/img/structure/B14381347.png)
![10-[(1-Methylpiperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14381349.png)
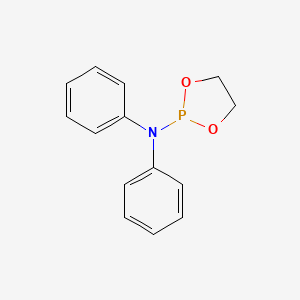
![4,4'-[(5-Chloro-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14381358.png)
